ETA Receptor Binding Affinity: rac O-Demethyl Ambrisentan Exhibits ~10-Fold Lower Affinity vs. Parent Ambrisentan
In a head-to-head in vitro binding assay using human ETA and ETB receptors expressed in CHO cells, Metabolite C (rac O-Demethyl Ambrisentan) displayed Ki and IC50 values approximately one order of magnitude higher than those of the parent compound ambrisentan, indicating substantially weaker receptor engagement [1]. The parent ambrisentan has a reported Ki of 1.4 nM for the ETA receptor under steady-state conditions; the metabolite's Ki, while not reported to the same precision in the patent, is stated to be 'higher by as much as an order of magnitude or so' [1][2].
| Evidence Dimension | ETA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ~14 nM (estimated ~10-fold higher than parent) |
| Comparator Or Baseline | Ambrisentan (parent): Ki = 1.4 nM (steady-state) |
| Quantified Difference | ~10-fold higher Ki (lower affinity) |
| Conditions | Human ETA receptors expressed in CHO cells; 30-min incubation; [125I]-ET-1 radioligand binding |
Why This Matters
This quantitative affinity gap validates rac O-Demethyl Ambrisentan as a distinct analyte that chromatographic methods must resolve from the active pharmaceutical ingredient, directly justifying its procurement as a dedicated impurity standard.
- [1] US Patent 8,217,155 B2, Metabolites and derivatives of ambrisentan. Example 1: In Vitro ETA and ETB Receptor Binding of Ambrisentan Metabolites. View Source
- [2] Riechers H, et al. US Patent 7,109,205. Endothelin receptor antagonists. 2006. Describes ambrisentan Ki = 1.4 nM. View Source
